Thieno[2,3-c]pyridin-5-amine
Overview
Description
Thieno[2,3-c]pyridin-5-amine is a bicyclic heteroaromatic compound that has garnered significant interest in medicinal chemistry. This compound features a fused ring system consisting of a thiophene ring and a pyridine ring, which imparts unique chemical and biological properties. The presence of nitrogen and sulfur atoms in the ring structure allows for diverse interactions with biological targets, making it a valuable scaffold for drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thieno[2,3-c]pyridin-5-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid, leading to the formation of thieno[2,3-c]pyridine derivatives . Another approach involves the use of 2-cyanothioacetamide as a precursor, which undergoes cyclization in the presence of various reagents to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions: Thieno[2,3-c]pyridin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common, where halogenation, nitration, and sulfonation can occur.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products: The major products formed from these reactions include various substituted thieno[2,3-c]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Thieno[2,3-c]pyridin-5-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of Thieno[2,3-c]pyridin-5-amine involves its interaction with specific molecular targets, such as kinases. The compound acts as an ATP-mimetic inhibitor, binding to the ATP-binding site of the kinase and preventing its activity. This inhibition disrupts the signaling pathways involved in cell proliferation and survival, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
- Thieno[2,3-b]pyridine
- Thieno[3,2-d]pyrimidine
- Thieno[3,4-b]pyridine
Comparison: Thieno[2,3-c]pyridin-5-amine is unique due to its specific ring fusion and the presence of an amine group at the 5-position. This structural feature enhances its ability to form hydrogen bonds and interact with biological targets, distinguishing it from other similar compounds. Additionally, its versatility in undergoing various chemical reactions and its broad range of applications further highlight its uniqueness .
Properties
IUPAC Name |
thieno[2,3-c]pyridin-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c8-7-3-5-1-2-10-6(5)4-9-7/h1-4H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVQNZKJHYRFBBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=CN=C(C=C21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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